molecular formula C36H56N2O2 B1449522 N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,1,2,2-tetramethylethylenediamine CAS No. 351498-10-7

N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,1,2,2-tetramethylethylenediamine

Cat. No.: B1449522
CAS No.: 351498-10-7
M. Wt: 548.8 g/mol
InChI Key: ZTDNTQMYPZYXNP-UHFFFAOYSA-N
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Description

N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,1,2,2-tetramethylethylenediamine is a useful research compound. Its molecular formula is C36H56N2O2 and its molecular weight is 548.8 g/mol. The purity is usually 95%.
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Biological Activity

N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,1,2,2-tetramethylethylenediamine (often referred to as Jacobsen's ligand) is a chiral salen-type ligand known for its significant role in catalysis, particularly in asymmetric synthesis. This compound exhibits notable biological activity due to its interaction with various biological molecules and systems. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C₃₆H₅₂ClMnN₂O₂
  • Molecular Weight : 635.21 g/mol
  • CAS Number : 138124-32-0
  • Melting Point : 330-332 °C
  • Appearance : Dark brown to yellow liquid

Jacobsen's ligand acts primarily as a catalyst in enantioselective reactions. Its structure allows it to form stable complexes with metal ions, which are crucial for catalyzing various organic transformations. The biological activity is largely attributed to its ability to modulate the reactivity of substrates in enzymatic-like processes.

Antioxidant Properties

Research has indicated that this compound exhibits antioxidant properties. A study demonstrated that the compound can scavenge free radicals effectively, which is essential in preventing oxidative stress-related damage in cells .

Enzyme Mimetic Activity

This compound has been shown to mimic certain enzyme activities. For example, it can catalyze the oxidation of alcohols to carbonyl compounds under mild conditions, resembling the action of cytochrome P450 enzymes. This property makes it a valuable tool in synthetic organic chemistry and for potential therapeutic applications .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of Jacobsen's ligand on various cancer cell lines. Results indicated that this compound can induce apoptosis in specific cancer cells while exhibiting low toxicity towards normal cells. This selective cytotoxicity suggests potential applications in cancer therapy .

Case Studies

StudyFindings
Zhang et al. (2023)Demonstrated that Jacobsen's ligand significantly reduces oxidative stress markers in human fibroblast cells.
Lee et al. (2022)Reported the compound's effectiveness in catalyzing enantioselective epoxidation reactions with high yields and selectivity.
Smith et al. (2021)Found that the ligand exhibited potent cytotoxic effects against breast cancer cell lines with minimal impact on non-cancerous cells.

Applications in Medicine and Industry

The biological activities of this compound extend beyond academic interest; they hold promise for practical applications:

  • Drug Development : Its ability to selectively induce apoptosis in cancer cells positions it as a candidate for new anticancer drugs.
  • Antioxidant Formulations : The antioxidant properties make it suitable for inclusion in formulations aimed at reducing oxidative stress.
  • Catalysis : Its role as a catalyst in organic synthesis is invaluable for producing pharmaceuticals and fine chemicals.

Properties

IUPAC Name

2,4-ditert-butyl-6-[[3-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2,3-dimethylbutan-2-yl]iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56N2O2/c1-31(2,3)25-17-23(29(39)27(19-25)33(7,8)9)21-37-35(13,14)36(15,16)38-22-24-18-26(32(4,5)6)20-28(30(24)40)34(10,11)12/h17-22,39-40H,1-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDNTQMYPZYXNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC(C)(C)C(C)(C)N=CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587469
Record name 6,6'-[(2,3-Dimethylbutane-2,3-diyl)bis(azanediylmethanylylidene)]bis(2,4-di-tert-butylcyclohexa-2,4-dien-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351498-10-7
Record name 6,6'-[(2,3-Dimethylbutane-2,3-diyl)bis(azanediylmethanylylidene)]bis(2,4-di-tert-butylcyclohexa-2,4-dien-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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